6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
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Overview
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the formation of the thioether linkage, and finally the esterification with 3-bromobenzoic acid. Each step requires specific reagents and conditions, such as:
Imidazole derivative synthesis: Using methylation agents like methyl iodide.
Thioether formation: Utilizing thiol compounds and appropriate catalysts.
Esterification: Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.
Substitution: The bromine atom on the benzoate moiety can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. For example, its imidazole moiety might interact with biological targets like enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique functional groups make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The imidazole ring could play a crucial role in binding to these targets, while the thioether and ester groups might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate: The position of the bromine atom is different, which could influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate makes it unique compared to its analogs. This halogen atom can participate in halogen bonding, which may enhance its binding affinity to biological targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S/c1-20-6-5-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-3-2-4-12(18)7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFHWWSWIOQXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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